The synthesis of 5-cyclohexyl-2-methylpiperidine typically involves the cyclization of suitable precursors. A common method includes the hydrogenation of N-cyclohexyl-2-methylpyridine using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This process allows for the formation of the piperidine ring while introducing the cyclohexyl group at the appropriate position.
Key Parameters for Synthesis:
The molecular structure of 5-cyclohexyl-2-methylpiperidine features a piperidine ring substituted at the 5-position with a cyclohexyl group and at the 2-position with a methyl group. The structural representation can be described using various chemical notation systems:
The presence of the cyclohexyl group contributes to the compound's hydrophobic character, which may influence its interactions in biological systems .
5-Cyclohexyl-2-methylpiperidine can undergo several types of chemical reactions, including:
Common Reagents:
The mechanism of action for 5-cyclohexyl-2-methylpiperidine is not extensively documented, but compounds within this class often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction may lead to effects such as modulation of pain perception or influence on mood disorders, making it a candidate for further pharmacological studies .
The physical and chemical properties of 5-cyclohexyl-2-methylpiperidine are summarized as follows:
Property | Value |
---|---|
Molecular Formula | C12H23N |
Molecular Weight | 181.32 g/mol |
Boiling Point | Not readily available |
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
Density | Not readily available |
These properties indicate that 5-cyclohexyl-2-methylpiperidine is likely to be hydrophobic due to its cyclohexyl substitution, affecting its solubility profile in biological systems.
5-Cyclohexyl-2-methylpiperidine has diverse applications in various scientific fields:
Piperidine’s medicinal journey began with natural product isolation in the 19th century, culminating in its industrial synthesis via pyridine hydrogenation over molybdenum disulfide catalysts [10]. Key milestones include:
Table 1: Clinically Approved Piperidine-Based Pharmaceuticals
Drug Name | Therapeutic Class | Key Piperidine Substitution | Biological Targets |
---|---|---|---|
Donepezil | Anti-Alzheimer’s | 1-Benzylpiperidine | Acetylcholinesterase (AChE) |
Haloperidol | Antipsychotic | 4-(4-Chlorophenyl)-4-piperidinol | Dopamine D₂ receptor |
Idalopirdine | Cognitive enhancer (Phase III) | N-Methylpiperidine | 5-HT6 receptor antagonist |
PBTZ169 | Antitubercular | Piperidinylbenzothiazinone | Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) |
TH8535 | Anticancer (Preclinical) | N-Piperidinyl-benzimidazolone | 8-oxoguanine DNA glycosylase (OGG1) |
Synthetic innovations enabled this progression, particularly stereoselective hydrogenation (e.g., Beller’s cobalt catalysts for cis-piperidine synthesis) and late-stage rigidification (e.g., pyrazole annulation in Donecopride analogs) [1] [3] [7].
The 5-cyclohexyl and 2-methyl groups in 5-cyclohexyl-2-methylpiperidine (CAS# 1516561-40-2) confer distinct pharmacodynamic and pharmacokinetic advantages:
Conformational Effects
Biological Activity Modulation
Case Study: OGG1 Inhibitors
In N-piperidinyl-benzimidazolones targeting OGG1 (e.g., TH8535), 4-bromo/iodo substitutions combined with cyclohexyl-like groups yielded IC50 values of 300 nM. Molecular docking confirmed cyclohexyl engagement with Pro13, Gly42, and Lys249 residues [7].
Despite its potential, 5-cyclohexyl-2-methylpiperidine (molecular formula: C12H23N, MW: 181.32 g/mol) remains underexploited. Key gaps and solutions include:
Synthetic Challenges
Biological Evaluation
Table 2: Synthetic Routes to 5-Cyclohexyl-2-methylpiperidine Derivatives
Method | Starting Material | Conditions | Yield | Stereoselectivity |
---|---|---|---|---|
Pyridine Hydrogenation | 5-Cyclohexyl-2-methylpyridine | Co/TiO2 catalyst, H2 (50 bar), H2O, 120°C [1] | 60–75% | Moderate (cis:trans = 3:1) |
Reductive Amination | Cyclohexanone + 2-methylpiperidine | NaBH3CN, MeOH, 25°C [5] | 45% | None (racemic) |
Cyclohexyl Grignard Addition | N-Boc-2-methyl-5,6-dihydropyridine | CyclohexylMgBr, THF, −78°C [5] | 38% | High (trans selectivity) |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: